molecular formula C21H16F5N3O5 B2452166 5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate CAS No. 1351598-21-4

5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate

Cat. No.: B2452166
CAS No.: 1351598-21-4
M. Wt: 485.367
InChI Key: LXCXQOVVUZILEO-UHFFFAOYSA-N
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Description

5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C21H16F5N3O5 and its molecular weight is 485.367. The purity is usually 95%.
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Scientific Research Applications

1. Biological and Antimicrobial Activities

Compounds containing 1,2,4-oxadiazoles and related heterocyclic rings demonstrate significant biological activities. In a study by Ustabaş et al. (2020), a compound with a similar structure was synthesized and evaluated for antimicrobial activities. This research revealed that these compounds could have potential applications in the treatment of bacterial infections and diseases caused by microorganisms like Leishmania major. The results suggested a high antileishmanial activity, indicating the potential of such compounds in the development of new antimicrobial agents (Ustabaş et al., 2020).

2. Anticancer Applications

The 1,2,4-oxadiazole structure has been identified in compounds showing anticancer properties. For instance, Zhang et al. (2005) discovered that a compound with a 1,2,4-oxadiazole moiety induced apoptosis in breast and colorectal cancer cell lines. This finding highlights the potential of such compounds in the development of new anticancer therapies (Zhang et al., 2005).

3. Agricultural Applications

Compounds featuring 1,2,4-oxadiazole moieties have shown promising pesticidal activities. Liu et al. (2021) synthesized a series of compounds with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety that demonstrated excellent insecticidal and fungicidal activities. These compounds could be potential candidates for new, more effective pesticides (Liu et al., 2021).

4. Potential for Novel Drug Development

The structural uniqueness of compounds with 1,2,4-oxadiazole derivatives opens possibilities for novel drug development. Giri et al. (1988) synthesized various azetidinones with 1,2,4-oxadiazole rings and reported their antibacterial and antifungal activities. These findings suggest the versatility of such compounds in the development of new drugs (Giri et al., 1988).

5. Material Science Applications

Beyond their biological activities, compounds with 1,2,4-oxadiazole structures have potential applications in materials science. For example, Hemming et al. (2013) explored the synthesis of 1,2,4-oxadiazoles and demonstrated their importance in medicinal chemistry and material sciences. This indicates a broader scope of application for such compounds, beyond just pharmaceuticals (Hemming et al., 2013).

Properties

IUPAC Name

5-[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F5N3O.C2H2O4/c20-15-5-4-11(6-16(15)21)8-27-9-13(10-27)18-25-17(26-28-18)12-2-1-3-14(7-12)19(22,23)24;3-1(4)2(5)6/h1-7,13H,8-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCXQOVVUZILEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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